1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone
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Overview
Description
1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone is a synthetic organic compound with a complex structure It features a quinoline core, a chlorophenyl group, and a naphthalen-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions, using chlorobenzene and appropriate catalysts.
Attachment of the Naphthalen-2-yloxy Moiety: This step involves the etherification of the quinoline derivative with naphthalen-2-ol, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for etherification reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl derivatives: These compounds share a similar quinoline core but differ in the substituents attached to the quinoline ring.
Naphthalen-2-yloxy derivatives: Compounds with the naphthalen-2-yloxy moiety but different core structures.
Uniqueness
1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C31H30ClNO2 |
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Molecular Weight |
484.0 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-2,2,4,6-tetramethyl-3H-quinolin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C31H30ClNO2/c1-21-9-16-28-27(17-21)31(4,24-11-13-25(32)14-12-24)20-30(2,3)33(28)29(34)19-35-26-15-10-22-7-5-6-8-23(22)18-26/h5-18H,19-20H2,1-4H3 |
InChI Key |
IUROFEWXPXHOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(CC2(C)C3=CC=C(C=C3)Cl)(C)C)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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